

# Core Physicochemical Properties and Structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *alpha-Cholestane-d4*

Cat. No.: *B586912*

[Get Quote](#)

$\alpha$ -Cholestane-d4 is a synthetic isotopologue of 5 $\alpha$ -Cholestane where four hydrogen atoms on the A-ring of the steroid nucleus have been replaced with deuterium atoms.[1][2] This specific labeling at the 2 and 4 positions provides a stable mass shift without significantly altering the molecule's chemical behavior, making it an ideal internal standard.[3]

The fundamental properties of  $\alpha$ -Cholestane-d4 are summarized below. It is important to note that while the deuterated and non-deuterated forms share nearly identical physical characteristics, properties such as melting and boiling points are formally documented for the unlabeled parent compound, 5 $\alpha$ -Cholestane.

Property	Value	Source(s)
Chemical Name	(5R,8R,9S,10S,13R,14S,17R)- 2,2,4,4-tetradeuterio-10,13- dimethyl-17-[(2R)-6- methylheptan-2- yl]-3,5,6,7,8,9,11,12,14,15,16, 17-dodecahydro-1H- cyclopenta[a]phenanthrene	[2][4]
Synonyms	5 $\alpha$ -Cholestane-2,2,4,4-D4, (5 $\alpha$ )-Cholestane-2,2,4,4-d4	[1][2]
CAS Number	205529-74-4	[1][5][6]
Unlabeled CAS	481-21-0 (5 $\alpha$ -Cholestane)	[2][4]
Molecular Formula	C <sub>27</sub> D <sub>4</sub> H <sub>44</sub>	[1][2][7]
Molecular Weight	376.69 g/mol	[1][3][7]
Accurate Mass	376.401 Da	[2][4]
Appearance	White to off-white solid	[6][8]
Melting Point	78-82 °C (for unlabeled 5 $\alpha$ - Cholestane)	[9][10]
Boiling Point	250 °C at 1 mmHg (for unlabeled 5 $\alpha$ -Cholestane)	[11]
Solubility	Soluble in Ethanol (with sonication and warming); Slightly soluble in Chloroform and DMSO.	[7][8]
Storage	Long-term: -20°C; Short-term: 0-4°C	[8][12]
Isotopic Purity	≥98 atom % D	[3][13]
Chemical Purity	≥97%	[3][14]

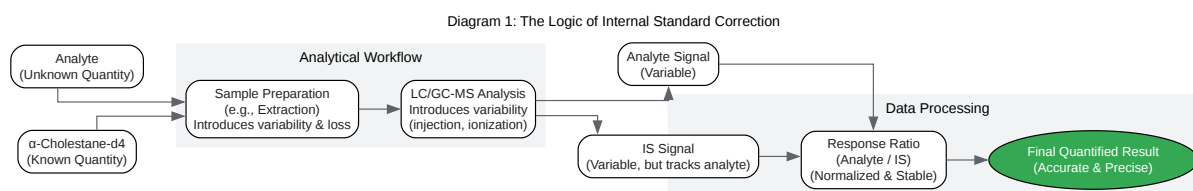
# The Critical Role of $\alpha$ -Cholestane-d4 as an Internal Standard

In quantitative mass spectrometry, particularly within complex biological or environmental matrices, variability is inevitable.[15] Fluctuations can arise from sample preparation, extraction recovery, injection volume inconsistencies, matrix-induced ion suppression or enhancement, and instrument drift.[15][16] The use of a stable isotope-labeled internal standard is the cornerstone of robust bioanalysis, designed to compensate for these variations.[17][18]

## The Principle of Isotopic Dilution:

The core principle relies on adding a precise, known quantity of the SIL standard ( $\alpha$ -Cholestane-d4) to every sample, calibrator, and quality control sample at the earliest stage of the workflow.[15] Because the SIL standard is chemically identical to the analyte (5 $\alpha$ -Cholestane), it experiences the same physical losses during extraction and the same ionization effects in the mass spectrometer's source.[18] However, due to its increased mass (M+4), it is detected as a distinct signal.[3]

By calculating the ratio of the analyte's signal response to the internal standard's signal response, variations are normalized, leading to significantly improved precision and accuracy in the final quantitative result.[17]



[Click to download full resolution via product page](#)

Diagram 1: The Logic of Internal Standard Correction

Why  $\alpha$ -Cholestane-d<sub>4</sub> is an Excellent Standard:

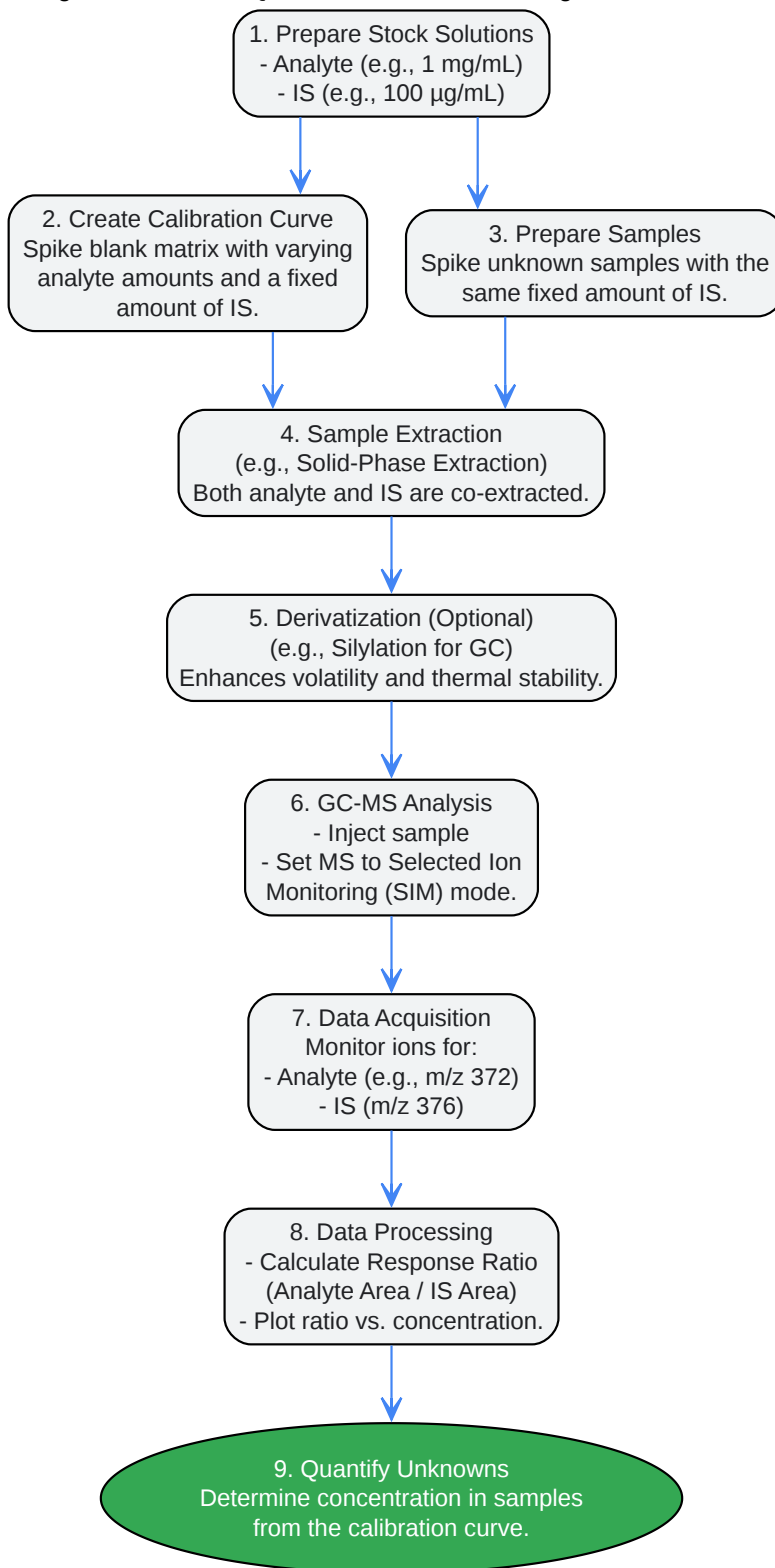
- **Co-elution:** It has virtually the same chromatographic retention time as the unlabeled analyte, ensuring it experiences the same matrix effects at the same time.[\[18\]](#)
- **Stable Isotopic Labeling:** The deuterium atoms are placed on saturated carbon atoms, preventing H/D exchange under typical analytical conditions.
- **Sufficient Mass Shift:** The +4 Da mass difference clearly separates its mass spectrometric signal from the natural isotopic distribution of the unlabeled analyte, preventing cross-signal interference.[\[3\]](#)[\[18\]](#)

## Analytical Methodologies & Protocols

$\alpha$ -Cholestane-d<sub>4</sub> is primarily intended for use with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[\[8\]](#)[\[19\]](#)

### Protocol 1: Quantitative Analysis of 5 $\alpha$ -Cholestane using GC-MS

This protocol provides a self-validating workflow for the quantification of 5 $\alpha$ -Cholestane in a complex matrix, such as environmental dust or a biological extract.[\[19\]](#)

Diagram 2: GC-MS Quantitative Workflow using  $\alpha$ -Cholestane-d4[Click to download full resolution via product page](#)Diagram 2: GC-MS Quantitative Workflow using  $\alpha$ -Cholestane-d4

### Step-by-Step Methodology:

- Preparation of Stock and Working Solutions:
  - Accurately weigh and dissolve  $\alpha$ -Cholestane-d4 and unlabeled 5 $\alpha$ -Cholestane in a suitable solvent (e.g., ethanol, chloroform) to create high-concentration stock solutions (e.g., 1 mg/mL).
  - Perform serial dilutions to create a set of calibration standards for the analyte and a working solution for the internal standard (e.g., 10  $\mu$ g/mL).
- Sample and Calibrator Preparation:
  - Causality: This step is critical. The internal standard must be added before any extraction or purification steps to account for losses.<sup>[15]</sup>
  - To a known volume or mass of your sample (e.g., 100  $\mu$ L of plasma, 10 mg of sediment), add a precise volume of the  $\alpha$ -Cholestane-d4 working solution.
  - Prepare a set of calibration standards by adding the same amount of internal standard to blank matrix spiked with increasing concentrations of the unlabeled 5 $\alpha$ -Cholestane.
- Extraction:
  - Employ a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the sterols from the matrix. The choice depends on the sample type and complexity.
- Derivatization (If Necessary):
  - Causality: Sterols like cholestane have low volatility. For GC analysis, they are often derivatized (e.g., using BSTFA to create trimethylsilyl ethers) to increase their volatility and improve chromatographic peak shape.
  - Evaporate the extracted samples to dryness under a stream of nitrogen and add the derivatizing agent. Heat as required by the specific agent's protocol.
- GC-MS Analysis:

- Instrument Setup: Use a non-polar capillary column (e.g., DB-5ms). Set an appropriate temperature program to separate the analyte from other matrix components.
- Mass Spectrometer: Operate in Electron Ionization (EI) mode. For highest sensitivity and specificity, use Selected Ion Monitoring (SIM) to monitor characteristic ions of the analyte and the internal standard. For TMS-derivatized cholestane, this would involve monitoring the molecular ion ( $m/z$  444 for the analyte) and fragment ions, and the corresponding  $M+4$  ions for the internal standard ( $m/z$  448).
- Data Analysis:
  - Integrate the peak areas for the selected ions of both the analyte and the internal standard.
  - Calculate the Response Ratio (RR) = (Peak Area of Analyte) / (Peak Area of Internal Standard).
  - Generate a calibration curve by plotting the RR against the known concentration of the calibration standards.
  - Determine the concentration of the analyte in the unknown samples by interpolating their RRs from the calibration curve.

## Protocol 2: Structural Confirmation by NMR Spectroscopy

While primarily used as a quantitative standard, NMR can be employed to verify the identity and location of the deuterium labels.<sup>[8]</sup>

- $^1\text{H}$  NMR: The spectrum of  $\alpha$ -Cholestane- $\text{d}_4$  would be nearly identical to that of  $5\alpha$ -Cholestane, with the notable absence of signals corresponding to the protons at the C-2 and C-4 positions.
- $^2\text{H}$  NMR (Deuterium NMR): This technique would show signals confirming the presence of deuterium at the C-2 and C-4 positions.

- $^{13}\text{C}$  NMR: The spectrum would be very similar to the unlabeled standard. However, the carbon signals for C-2 and C-4 would be significantly attenuated and may appear as multiplets due to C-D coupling, confirming the sites of deuteration.[20][21]

## Key Applications in Research and Development

The precision afforded by using  $\alpha$ -Cholestane-d<sub>4</sub> as an internal standard is critical in various scientific fields:

- **Bioanalysis:** For the quantification of 5 $\alpha$ -cholestane and related sterols in plasma, tissues, or fecal matter.[19] This is essential for metabolic research and clinical diagnostics.
- **Environmental Science:** Used as a standard to quantify fecal sterols in water and sediment samples, serving as a biomarker for wastewater contamination.[19] It has also been used to study organic compounds in road dust.[19]
- **Pharmaceutical Development:** In preclinical and clinical studies, SIL standards are indispensable for validating bioanalytical methods used in pharmacokinetics (PK), ensuring data integrity for regulatory submissions.[8]
- **Geochemistry:** Stable isotope-labeled steranes are used as tracers to study the thermal maturation and diagenesis of organic matter in geological samples.[22]

## Conclusion

$\alpha$ -Cholestane-d<sub>4</sub> is more than just a chemical reagent; it is an enabling tool for achieving high-fidelity quantitative data. Its physical properties are nearly identical to its natural counterpart, while its stable isotopic labeling provides the necessary mass distinction for modern mass spectrometric analysis. By incorporating  $\alpha$ -Cholestane-d<sub>4</sub> into analytical workflows as an internal standard, researchers and scientists can effectively mitigate procedural and matrix-induced variability, ensuring the accuracy, precision, and trustworthiness of their results.

## References

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [\[Link\]](#)



- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTROMETRY TECHNIQUES. (n.d.). PharmaTutor. Retrieved from [\[Link\]](#)
- AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [\[Link\]](#)
- Pharmaffiliates. (n.d.).  $\alpha$ -Cholestane-d4 | CAS No : 205529-74-4. Retrieved from [\[Link\]](#)
- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [\[Link\]](#)
- PubMed. (2020, July 15). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Retrieved from [\[Link\]](#)
- Labcompare. (n.d.).  $\alpha$ -Cholestane-d4 C648528 from Aladdin Scientific Corporation. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2723895, 5 $\alpha$ -Cholestane. Retrieved from [\[Link\]](#)
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12303120, alpha, alpha, alpha 20S-CHOLESTANE. Retrieved from [\[Link\]](#)
- SpectraBase. (n.d.). 5 $\alpha$ -Cholestane-4-one - Optional[<sup>13</sup>C NMR] - Chemical Shifts. Retrieved from [\[Link\]](#)
- Wikipedia. (n.d.). Cholestane. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Low-field part of the <sup>1</sup>H NMR spectra of 5 $\alpha$ -and 5 $\beta$ -cholestan-3-ones.... Retrieved from [\[Link\]](#)
- National Institute of Standards and Technology. (n.d.). Cholestane. In NIST Chemistry WebBook. Retrieved from [\[Link\]](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. alpha-Cholestane-d4 | CymitQuimica [[cymitquimica.com](http://cymitquimica.com)]
- 2. alpha-Cholestane-d4 | CAS 205529-74-4 | LGC Standards [[lgcstandards.com](http://lgcstandards.com)]
- 3. 5a-Cholestane-2,2,4,4-d4 D 98atom , 97 CP 205529-74-4 [[sigmaaldrich.com](http://sigmaaldrich.com)]
- 4. alpha-Cholestane-d4 | CAS 205529-74-4 | LGC Standards [[lgcstandards.com](http://lgcstandards.com)]
- 5. alpha-Cholestane-d4 | CAS 205529-74-4 | LGC Standards [[lgcstandards.com](http://lgcstandards.com)]
- 6. pharmaffiliates.com [[pharmaffiliates.com](http://pharmaffiliates.com)]
- 7. 205529-74-4 CAS MSDS (D4 C27 ALPHA ALPHA ALPHA (20R) CHOLESTANE) Melting Point Boiling Point Density CAS Chemical Properties [[chemicalbook.com](http://chemicalbook.com)]
- 8. medchemexpress.com [[medchemexpress.com](http://medchemexpress.com)]
- 9. 5alpha-Cholestane | C27H48 | CID 2723895 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 10. 165602500 [[thermofisher.com](http://thermofisher.com)]
- 11. 481-21-0 CAS MSDS (5α-Cholestane) Melting Point Boiling Point Density CAS Chemical Properties [[chemicalbook.com](http://chemicalbook.com)]
- 12. medkoo.com [[medkoo.com](http://medkoo.com)]
- 13. 5alpha-Cholestane-2,2,4,4-d4 | LGC Standards [[lgcstandards.com](http://lgcstandards.com)]
- 14. 5a-Cholestane-2,2,4,4-d4 D 98atom , 97 CP 205529-74-4 [[sigmaaldrich.com](http://sigmaaldrich.com)]
- 15. youtube.com [[youtube.com](http://youtube.com)]
- 16. resolvemass.ca [[resolvemass.ca](http://resolvemass.ca)]
- 17. texilajournal.com [[texilajournal.com](http://texilajournal.com)]
- 18. Deuterated internal standards and bioanalysis by AptoChem [[aptochem.com](http://aptochem.com)]
- 19. caymanchem.com [[caymanchem.com](http://caymanchem.com)]
- 20. spectrabase.com [[spectrabase.com](http://spectrabase.com)]
- 21. 5α-Cholestane(481-21-0) 13C NMR [[m.chemicalbook.com](http://m.chemicalbook.com)]
- 22. Cholestane - Wikipedia [[en.wikipedia.org](http://en.wikipedia.org)]
- To cite this document: BenchChem. [Core Physicochemical Properties and Structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b586912#alpha-cholestane-d4-physical-properties>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)